molecular formula C23H25ClN6O B4587150 N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE

Cat. No.: B4587150
M. Wt: 436.9 g/mol
InChI Key: RFXNPGNNLAPNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinolinecarboxamide core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of pyrazole and quinoline moieties in its structure suggests it may exhibit interesting biological activities and chemical reactivity.

Scientific Research Applications

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving pyrazole and quinoline derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole intermediates, followed by their coupling with a quinoline derivative. Key steps include:

    Formation of Pyrazole Intermediates: This involves the reaction of appropriate hydrazines with β-diketones under acidic or basic conditions.

    Coupling Reaction: The pyrazole intermediates are then coupled with a quinoline derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Assembly: The final product is obtained through purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of pyrazole and quinoline moieties suggests it could interfere with signaling pathways or enzyme functions critical for cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **N~4~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-METHYL-3-ETHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE
  • **N~4~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE

Uniqueness

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE is unique due to its specific substitution pattern on the pyrazole and quinoline rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-2-(1-ethyl-3-methylpyrazol-4-yl)-N-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN6O/c1-5-29-13-18(15(3)27-29)21-11-17(16-9-7-8-10-20(16)26-21)23(31)28(4)14-22-19(24)12-25-30(22)6-2/h7-13H,5-6,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXNPGNNLAPNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)N(C)CC4=C(C=NN4CC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.